1H-Pyrazole, 4-chloro-1-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-3,5-diethyl-
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Overview
Description
1H-Pyrazole, 4-chloro-1-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-3,5-diethyl- is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1H-Pyrazole, 4-chloro-1-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-3,5-diethyl- involves multiple steps, including the introduction of chloro, fluoro, and propynyloxy groups. The synthetic route typically starts with the preparation of the pyrazole core, followed by the sequential addition of substituents under controlled reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
1H-Pyrazole, 4-chloro-1-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-3,5-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could be explored based on its biological activity.
Industry: It may find use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 4-chloro-1-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-3,5-diethyl- involves its interaction with specific molecular targets. The presence of chloro, fluoro, and propynyloxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 1H-Pyrazole, 4-chloro-1-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-3,5-diethyl- stands out due to its unique combination of substituents. Similar compounds include:
- 1H-Pyrazole, 4-chloro-1-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl-
- 1H-Pyrazole, 4-chloro-1-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-3,5-diisopropyl- These compounds share a similar core structure but differ in the nature and position of substituents, which can significantly impact their chemical and biological properties.
Properties
CAS No. |
106123-67-5 |
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Molecular Formula |
C16H15Cl2FN2O |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
4-chloro-1-(4-chloro-2-fluoro-5-prop-2-ynoxyphenyl)-3,5-diethylpyrazole |
InChI |
InChI=1S/C16H15Cl2FN2O/c1-4-7-22-15-9-14(11(19)8-10(15)17)21-13(6-3)16(18)12(5-2)20-21/h1,8-9H,5-7H2,2-3H3 |
InChI Key |
ASQZZQIJHXYUJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1C2=CC(=C(C=C2F)Cl)OCC#C)CC)Cl |
Origin of Product |
United States |
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